molecular formula C11H11BrN2O2 B2970675 Ethyl 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate CAS No. 2106254-15-1

Ethyl 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate

Cat. No. B2970675
CAS RN: 2106254-15-1
M. Wt: 283.125
InChI Key: SOFHRTHUUSBVFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate is a chemical compound with the CAS Number: 2106254-15-1 . It has a molecular weight of 283.12 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The compound can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine . The reaction conditions were mild and metal-free .


Molecular Structure Analysis

The IUPAC name for this compound is ethyl 2- (3-bromoimidazo [1,2-a]pyridin-2-yl)acetate . The InChI code for this compound is 1S/C11H11BrN2O2/c1-2-16-10 (15)7-8-11 (12)14-6-4-3-5-9 (14)13-8/h3-6H,2,7H2,1H3 .


Chemical Reactions Analysis

3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added . The cyclization to form imidazopyridines was promoted by the further bromination . No base was needed, and the versatile 3-bromoimidazopyridines could be further transferred to other skeletons .


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . The shipping temperature is normal .

Scientific Research Applications

Synthesis and Structural Studies

Ethyl 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate is a compound involved in the synthesis of various heterocyclic compounds, demonstrating its versatility in organic chemistry. For example, it has been used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines, showcasing its utility in creating diverse molecular structures under different reaction conditions. The synthesis of these compounds involves mild, metal-free conditions, highlighting the efficiency and environmental friendliness of these processes (Liu et al., 2019).

Biological Applications

This compound derivatives have been investigated for their biological activities, including their potential as inhibitors of TNF-alpha expression in T cells. This application is significant in the context of inflammatory diseases and immune response modulation, where TNF-alpha plays a crucial role. The compound's derivatives have shown promising results in inhibiting TNF-alpha-driven reporter gene expression, indicating potential therapeutic applications (Rether et al., 2008).

Antioxidant and Antimicrobial Activities

Further research into derivatives of this compound has revealed potential antioxidant and antimicrobial activities. These findings are crucial for the development of new pharmaceuticals and substances with health-protecting properties. The exploration of these activities underscores the compound's potential in contributing to treatments against oxidative stress-related diseases and infections (Youssef & Amin, 2012).

Advanced Material Synthesis

The compound's utility extends to the synthesis of advanced materials, such as lanthanide-containing helicates. These materials have applications in areas ranging from biological imaging to the development of novel luminescent materials. The ability of this compound derivatives to form stable, complex structures with lanthanides highlights its potential in material science and nanotechnology (Iglesias et al., 2000).

properties

IUPAC Name

ethyl 2-(3-bromoimidazo[1,2-a]pyridin-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c1-2-16-10(15)7-8-11(12)14-6-4-3-5-9(14)13-8/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOFHRTHUUSBVFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(N2C=CC=CC2=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.